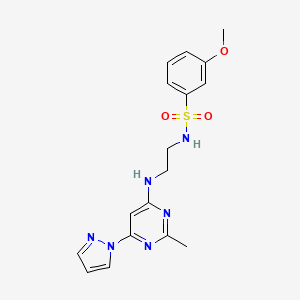

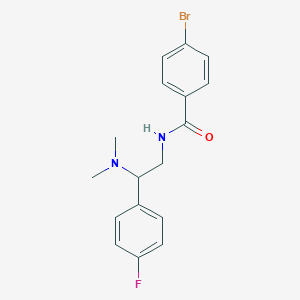

![molecular formula C25H26N4O4 B2530739 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1251593-60-8](/img/structure/B2530739.png)

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Research Applications of Pyrimidine Derivatives and Related Compounds

1. Therapeutic Potential and Mechanistic Studies

Pyrimidines and their derivatives are a focal point in medicinal chemistry due to their vast range of biological activities. These compounds have been explored for their roles in anti-inflammatory, anticancer, antiviral, and antimicrobial activities among others. For instance, Gondkar, Deshmukh, and Chaudhari (2013) synthesized substituted 1,2,3,4-tetrahydropyrimidine derivatives to study their in-vitro anti-inflammatory activity, highlighting the compound's potential to design leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

2. Optoelectronic Materials

Compounds containing quinazoline and pyrimidine rings have also been identified for their applications in optoelectronic materials. These compounds are integral to the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Lipunova, Nosova, Charushin, and Chupakhin (2018) reviewed the use of quinazoline or pyrimidine ring-containing molecules in relation to photo- and electroluminescence, demonstrating their value in creating novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

3. Environmental Applications

Advanced oxidation processes (AOPs) have been employed to treat various organic pollutants, including acetaminophen and its derivatives, in aquatic environments. The degradation pathways, kinetics, mechanisms, and by-products of these processes have been extensively studied to improve water treatment technologies and reduce the environmental impact of recalcitrant compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Biochemical Analysis

Biochemical Properties

N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound inhibits COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, it has been shown to interact with mitochondrial proteins, affecting mitochondrial membrane potential and leading to apoptosis in cancer cells .

Cellular Effects

The effects of N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound modulates gene expression by inhibiting transcription factors associated with inflammatory responses. Furthermore, it impacts cellular metabolism by disrupting mitochondrial function, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and thus reducing the synthesis of pro-inflammatory mediators . Additionally, the compound interacts with mitochondrial proteins, leading to the disruption of mitochondrial membrane potential and induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of COX enzymes and persistent disruption of mitochondrial function .

Dosage Effects in Animal Models

In animal models, the effects of N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide vary with dosage. At lower doses, the compound effectively inhibits COX enzymes and reduces inflammation without significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a narrow therapeutic window for its safe use.

Metabolic Pathways

N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites that are excreted via the kidneys .

Transport and Distribution

The transport and distribution of N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to bind to plasma proteins, which facilitates its distribution throughout the body. It accumulates in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide is primarily within the mitochondria. This localization is crucial for its activity, as it directly affects mitochondrial function and induces apoptosis in cancer cells. The compound’s targeting signals and post-translational modifications play a role in directing it to the mitochondria .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4/c1-16-4-3-5-18(10-16)12-28-9-8-21-20(13-28)25(31)29(17(2)26-21)14-24(30)27-19-6-7-22-23(11-19)33-15-32-22/h3-7,10-11H,8-9,12-15H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTNYUMOJDAUJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCC3=C(C2)C(=O)N(C(=N3)C)CC(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

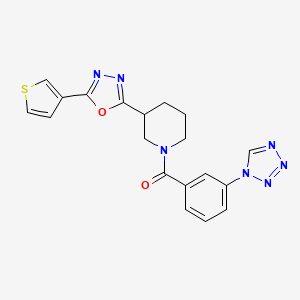

![Prop-2-enyl 5-(4-ethoxy-3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530660.png)

![N-[1-(4-Fluorophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B2530663.png)

methyl}quinolin-8-ol](/img/structure/B2530666.png)

![3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2530672.png)

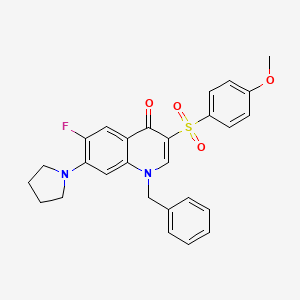

![(Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2530674.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2530676.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530677.png)